molecular formula C18H17N3O3S B2987710 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1797985-51-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2987710
CAS No.: 1797985-51-3
M. Wt: 355.41
InChI Key: OQLWMXUZKNCISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodioxane core, a pyrazole ring, and a thiophene-acetamide moiety. This compound’s structural complexity arises from the fusion of aromatic and heterocyclic systems, which are often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(8-15-4-3-7-25-15)20-13-9-19-21(10-13)11-14-12-23-16-5-1-2-6-17(16)24-14/h1-7,9-10,14H,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLWMXUZKNCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C19H18N2O2S
Molecular Weight 342.42 g/mol
CAS Number 445226-55-1
SMILES CC(=O)N(Cc1cc2c(c1)oc(c(c2)C)C)C(=O)NCC(=O)N(Cc3cc(s3)c(c4)c(c4)c(c5)c(c5)C)C

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of pyrazole derivatives. Compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide have shown effectiveness against various pathogens. For instance, a study found that pyrazole derivatives exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are valuable in therapeutic applications. Research indicates that derivatives containing the pyrazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's structure allows it to interact with these targets effectively, potentially reducing inflammation in conditions like arthritis .

Anticancer Activity

The anticancer potential of related compounds has been documented in multiple studies. For example, certain pyrazole derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A notable study demonstrated that compounds with similar structures to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide exhibited cytotoxicity against breast and lung cancer cells .

The biological activity of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide can be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Similar compounds have been shown to bind effectively to alpha-adrenoceptors, which play a role in neurotransmission and could influence neurodegenerative disease pathways .
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests a mechanism through which this compound could exert anticancer effects.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Study : Research published in Molecules indicated that specific pyrazole compounds significantly reduced inflammation markers in animal models of arthritis .
  • Cancer Research : A recent investigation into the anticancer properties of pyrazole derivatives revealed that they induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide (Target) C₂₀H₁₈N₃O₃S 380.44 Thiophen-2-yl acetamide, benzodioxane-methyl-pyrazole Potential for enhanced π-interactions due to thiophene .
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide () C₂₁H₂₁N₃O₃S 395.5 Ethylthio-benzamide substituent Increased lipophilicity due to ethylthio group; may affect membrane permeability .
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () C₁₆H₁₆N₄O₄S₂ 392.5 Sulfonamide, thiazole-pyrazole hybrid Sulfonamide enhances solubility; thiazole may confer antimicrobial activity .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () C₁₁H₈Cl₂N₂OS 303.16 Dichlorophenyl, thiazolyl acetamide Demonstrated hydrogen-bonding motifs (R₂²(8) graph-set); structural similarity to penicillin lateral chain .

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding : The acetamide group in the target compound and ’s thiazolyl acetamide facilitates N–H···N/O hydrogen bonds, critical for crystal packing and target binding (e.g., kinase active sites) .
  • Antimicrobial Activity: While the target compound’s bioactivity is unreported, structurally related 1,3,4-thiadiazoles () and sulfonamide-thiazoles () exhibit potent antimicrobial effects against E. coli and C.

Crystallographic and Computational Insights

  • Crystal Packing : Analogues like ’s dichlorophenyl-thiazolyl acetamide form inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif), a feature likely shared by the target compound .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Oxidation of thiouracil derivatives using hydrogen peroxide to generate reactive intermediates like 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Coupling reactions with N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids, followed by nucleophilic substitution with chloroacetamide intermediates .
  • Purification via column chromatography and crystallization from methanol/acetone mixtures to ensure high yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and confirming its structure?

  • Methodological Answer :
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and regiochemistry, particularly for the dihydrobenzodioxin and thiophene moieties .
  • X-ray crystallography to resolve ambiguities in stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between the acetamide NH and thiophene sulfur) .
  • Elemental analysis (C, H, N, S) to validate purity, with deviations >0.4% indicating impurities requiring reprocessing .

Q. How can researchers evaluate the initial pharmacological activity of this compound in preclinical models?

  • Methodological Answer :
  • In vitro assays : Screen for receptor binding (e.g., GABAA receptors) using radioligand displacement assays .
  • In vivo models : Use PTZ (pentylenetetrazole)-induced seizures in mice to assess anticonvulsant potential, with dose-response curves and ED50 calculations .
  • Toxicity profiling : Acute toxicity via LD50 determination and histopathological analysis of liver/kidney tissues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Systematic substitution : Replace the thiophene or dihydrobenzodioxin groups with bioisosteres (e.g., furan, pyridine) to assess impact on receptor affinity .
  • Fragment-based design : Use intermediates like 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide to introduce halogenated or bulky substituents for enhanced metabolic stability .
  • Activity cliffs : Analyze potency differences using Free-Wilson or Hansch models to identify critical functional groups .

Q. What strategies resolve contradictory data between computational predictions and experimental results for target binding?

  • Methodological Answer :
  • Re-docking with refined parameters : Adjust force fields (e.g., AMBER vs. CHARMM) in molecular docking simulations to better model ligand-receptor interactions .
  • Alchemical free-energy calculations : Use FEP (free-energy perturbation) to quantify binding energy discrepancies and validate with SPR (surface plasmon resonance) assays .
  • Control experiments : Synthesize and test enantiomers or regioisomers to rule out off-target effects .

Q. How can mechanistic studies elucidate the role of the dihydrobenzodioxin moiety in modulating pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS to identify oxidation or demethylation sites .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption, with P-gp efflux ratios calculated from apical-to-basolateral transport .

Q. What advanced computational methods predict the compound’s interaction with non-canonical targets (e.g., ion channels or kinases)?

  • Methodological Answer :
  • Phylogenetic footprinting : Map conserved binding pockets across protein families using tools like CLUSTAL Omega .
  • Ensemble docking : Screen against conformational ensembles of targets (e.g., TRPV1 or EGFR) generated by molecular dynamics simulations .
  • Machine learning : Train QSAR models on ChEMBL data to rank off-target probabilities, followed by experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.